molecular formula C16H23N4O2S3+ B1208982 Acetyldipeptide A2 CAS No. 81645-12-7

Acetyldipeptide A2

Cat. No. B1208982
CAS RN: 81645-12-7
M. Wt: 399.6 g/mol
InChI Key: IGEBMSKHTDMMOM-UHFFFAOYSA-O
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Description

“Acetyldipeptide A2” is a compound with the CAS number 81645-12-7 . It is also known by other names such as “acetyldipeptide A2 acetate”, “acetyldipeptide A2 chloride”, and "acetyldipeptide A2 methyl sulfate" .

Scientific Research Applications

Angiotensin-Converting Enzymes and Related Research

  • Research in Insect Species

    The angiotensin-converting enzyme (ACE) has been found in various species, including insects like Haematobia irritans exigua, where it plays a role in maturing the male reproductive system. This enzyme shares similarities with mammalian ACE and is involved in the maturation or degradation of bioactive peptides (Wijffels et al., 1996).

  • Clinical Significance of ACE

    ACE's function in the human body, specifically in converting angiotensin I to angiotensin II and inactivating bradykinin, has significant clinical implications. Elevated ACE activity can indicate various diseases, including sarcoidosis and other lung and liver conditions (Wanaka & Nishio, 1999).

  • Ribosomal Proteins

    Studies on acidic proteins from 50-S ribosomes of Escherichia coli, including A1 and A2, have shown closely related primary structures, indicating the relevance of these proteins in various biological processes (Terhorst, Wittmann-Liebold, & Möller, 1972).

Histone Acetylation and Cancer Research

  • Histone Acetylation in Leukemia Cells

    Depsipeptide, in clinical trials for chronic lymphocytic leukemia, has been shown to induce histone H3 and H4 acetylation, which is associated with apoptosis and down-regulation of c-FLIP protein in cancer cells (Aron et al., 2003).

  • Depsipeptide in Treating Lymphoma

    Clinical case reports suggest that depsipeptide, a histone deacetylase (HDAC) inhibitor, can be effective in treating T-cell lymphoma, with patients showing positive responses to the treatment (Piekarz et al., 2001).

  • Protein Acetylation and Cellular Functions

    Lysine acetylation on proteins, beyond histones, is widespread and impacts various biological functions, including susceptibility to phosphorylation and regulation of protein complexes. This suggests acetylation's broad regulatory scope in cellular processes (Choudhary et al., 2009).

ACE Inhibition and Its Implications

  • ACE Inhibition Increasing Ac-SDKP Levels

    ACE inhibitors like captopril can significantly increase plasma levels of Ac-SDKP, a tetrapeptide that is a regulatory factor of hematopoiesis. This highlights ACE's role in regulating hematopoietic stem cells (Azizi et al., 1996).

  • ACE and LH-RH Hydrolysis

    ACE can hydrolyze the luteinizing hormone-releasing hormone (LH-RH), demonstrating its ability to cleave protected peptides at the NH2 or COOH terminus, indicating its involvement in the metabolism of LH-RH and possibly other blocked peptides (Skidgel & Erdös, 1985).

  • Angiotensin-Converting Enzyme in Clinical and Laboratory Investigations

    ACE's role in regulating blood pressure and its association with various diseases underscore its importance in clinical and laboratory investigations. Its activity in serum and other biological fluids can be a marker for different pathologies (Bénéteau-Burnat & Baudin, 1991).

properties

IUPAC Name

3-[[2-[2-(2-acetamidoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S3/c1-11(21)17-7-5-14-19-13(10-23-14)16-20-12(9-24-16)15(22)18-6-4-8-25(2)3/h9-10H,4-8H2,1-3H3,(H-,17,18,21,22)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEBMSKHTDMMOM-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=NC(=CS1)C2=NC(=CS2)C(=O)NCCC[S+](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N4O2S3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76275-84-8 (chloride)
Record name Acetyldipeptide A2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081645127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID101002113
Record name (3-{[Hydroxy(2'-{2-[(1-hydroxyethylidene)amino]ethyl}[2,4'-bi-1,3-thiazol]-4-yl)methylidene]amino}propyl)(dimethyl)sulfanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101002113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetyldipeptide A2

CAS RN

81645-12-7
Record name Acetyldipeptide A2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081645127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3-{[Hydroxy(2'-{2-[(1-hydroxyethylidene)amino]ethyl}[2,4'-bi-1,3-thiazol]-4-yl)methylidene]amino}propyl)(dimethyl)sulfanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101002113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TT Sakai, JM Riordan, NG Kumar… - Journal of …, 1983 - Taylor & Francis
… Additional information regarding the nature of the binding of the bleomycins to nucleic acids has been obtained from studies on compounds related in structure to acetyldipeptide A2 (1) (…
Number of citations: 21 www.tandfonline.com

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